molecular formula C10H16O4 B2364836 (1S,2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid CAS No. 2059917-95-0

(1S,2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid

Cat. No.: B2364836
CAS No.: 2059917-95-0
M. Wt: 200.234
InChI Key: FOTBJYSXNXESMQ-LDWIPMOCSA-N
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Description

This compound is a stereospecific cyclopropane derivative characterized by:

  • Cyclopropane core: A strained three-membered ring system that enhances rigidity and influences binding interactions in biological systems.
  • Substituents:
    • 1-Position: A carboxylic acid group (-COOH) and a tert-butoxycarbonyl (Boc) group [(2-methylpropan-2-yl)oxycarbonyl]. The Boc group acts as a protective moiety, enhancing solubility and stability during synthesis or biological assays .
    • 2-Position: A methyl group in the (1S,2R) stereochemical configuration, which dictates spatial orientation and molecular recognition .
  • Applications: Cyclopropane derivatives are widely explored in medicinal chemistry for their bioactivity, including enzyme inhibition (e.g., O-acetylserine sulphhydrylase inhibitors in ) and anti-inflammatory properties .

Properties

IUPAC Name

(1S,2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-6-5-10(6,7(11)12)8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,11,12)/t6-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTBJYSXNXESMQ-LDWIPMOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1(C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@]1(C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1S,2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid, also known as a cyclopropane derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique cyclopropane structure, which may confer distinct pharmacological properties.

  • Molecular Formula: C₇H₁₄O₄
  • Molecular Weight: 158.18 g/mol
  • CAS Number: 26510-98-5

Biological Activity Overview

The biological activity of this compound is primarily explored through its interactions with various biological targets, particularly in the modulation of neurotransmitter systems and potential therapeutic applications.

This compound is thought to interact with metabotropic glutamate receptors (mGluRs), which play a crucial role in the central nervous system (CNS). Research indicates that structural modifications in cyclopropane derivatives can enhance selectivity and potency towards specific mGluR subtypes, which are implicated in numerous neurological disorders.

1. Interaction with mGlu Receptors

A recent study evaluated the pharmacological profile of structurally similar compounds, revealing that certain derivatives exhibit high selectivity for mGlu receptor subtypes. While specific data on this compound is limited, it is hypothesized that similar structural features may confer comparable biological activity .

2. Neuroprotective Effects

In vitro studies have suggested that cyclopropane derivatives can possess neuroprotective properties by modulating excitatory neurotransmission. This is particularly relevant in conditions such as Alzheimer's disease and schizophrenia, where glutamate dysregulation is a key factor .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Receptor Modulation Potential agonist for mGlu receptors
Neuroprotective Effects May protect against excitotoxicity
Selectivity Hypothetical selectivity for mGlu subtypes

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and biological differences between the target compound and analogous cyclopropane derivatives:

Compound Name Key Substituents Stereochemistry Bioactivity/Applications Stability/Solubility Evidence
(1S,2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid Boc (-OCOtBu), -COOH, -CH3 (1S,2R) Potential enzyme inhibition (Boc group enhances target specificity) High stability due to Boc protection; moderate solubility in polar solvents
(1S,2S)-2-(2-Methylphenyl)cyclopropane-1-carboxylic acid -COOH, 2-methylphenyl (1S,2S) Anti-inflammatory activity (phenyl group enhances lipophilicity) Lower solubility in aqueous media due to aromatic substituent
(1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid -COOH, hydroxymethyl (-CH2OH), phenyl (1R,2S) Antimicrobial activity (hydroxymethyl improves hydrogen-bonding potential) Moderate solubility; phenyl increases membrane permeability
(1S,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid Methoxycarbonyl (-COOMe), -COOH (1S,2R) Intermediate in drug synthesis; less steric bulk than Boc Lower stability compared to Boc-protected analogs
(1S,2S)-2-Methylcyclopropanecarboxylic acid -COOH, -CH3 (1S,2S) Scaffold for protease inhibitors; simpler structure High aqueous solubility but limited metabolic stability

Key Findings:

Stereochemical Influence :

  • The (1S,2R) configuration in the target compound contrasts with (1S,2S) or (1R,2S) analogs, leading to distinct protein-binding interactions. For example, (1S,2S)-2-methylphenyl derivatives show anti-inflammatory activity via cyclooxygenase inhibition, while (1S,2R) isomers may target different enzymes .

Substituent Effects :

  • Boc Group : Enhances stability and target specificity compared to methoxycarbonyl or hydroxymethyl groups. The bulky tert-butyl moiety reduces off-target interactions but may limit solubility .
  • Aromatic vs. Aliphatic Substituents : Phenyl or 2-methylphenyl groups () increase lipophilicity, favoring membrane penetration but reducing aqueous solubility.

Biological Activity :

  • Cyclopropane-carboxylic acid derivatives with polar groups (e.g., -COOH, -CH2OH) exhibit higher binding affinities in molecular docking studies, as seen in and . The Boc group in the target compound may improve pharmacokinetics by delaying metabolic degradation .

Synthetic Challenges :

  • Achieving the (1S,2R) configuration requires enantioselective methods, such as asymmetric cyclopropanation (). Derivatives with bulky groups (e.g., Boc) often necessitate multi-step protection/deprotection strategies .

Research Implications

  • Drug Design : The Boc-protected compound offers a balance of stability and specificity, making it a promising candidate for protease or enzyme inhibitors. Comparative studies () suggest scaffold modifications (e.g., replacing Boc with smaller groups) could optimize bioavailability.
  • Structural Diversification : Functionalization at the 2-position (e.g., fluorination, vinylation) could expand therapeutic applications, as demonstrated in and .

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